Cas no 2034498-32-1 (2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide)

2-(Benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a specialized organic compound featuring a benzyloxyacetamide moiety linked to a pyrazine-thiophene hybrid scaffold. Its structural complexity offers potential utility in medicinal chemistry, particularly as a building block for drug discovery targeting heterocyclic interactions. The incorporation of both pyrazine and thiophene rings enhances electronic diversity, which may be advantageous in modulating biological activity or material properties. The benzyloxy group provides a handle for further functionalization, increasing synthetic versatility. This compound is suited for research applications requiring precise molecular design, such as kinase inhibitor development or optoelectronic material exploration. High-purity grades ensure reproducibility in experimental settings.
2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide structure
2034498-32-1 structure
Product Name:2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide
CAS No:2034498-32-1
MF:C18H17N3O2S
MW:339.411482572556
CID:5335795
Update Time:2025-11-01

2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
    • 2-phenylmethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
    • 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide
    • Inchi: 1S/C18H17N3O2S/c22-17(12-23-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-24-13-15/h1-9,13H,10-12H2,(H,21,22)
    • InChI Key: IYZYWTRAIJKLOK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(CNC(COCC2C=CC=CC=2)=O)=NC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 391
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.4

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Additional information on 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Introduction to 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS No. 2034498-32-1)

2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide, with the CAS number 2034498-32-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ether moiety, a pyrazine ring, and a thiophene substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide can be represented as follows: C18H17N3O2S. The presence of the benzyl ether group enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes and reach target sites within cells. The pyrazine ring, known for its electron-withdrawing properties, imparts additional stability to the compound, while the thiophene substituent adds aromaticity and potential bioactivity.

Recent studies have explored the biological activities of 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide has also been investigated for its anticancer potential. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspase cascades.

The pharmacokinetic profile of 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide has been evaluated in animal models. Results indicate that it has good oral bioavailability and a favorable half-life, making it a promising candidate for further development as an oral therapeutic agent. However, further studies are needed to optimize its pharmacokinetic properties and assess its safety profile in humans.

In terms of synthetic methods, several routes have been developed for the preparation of 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide. One common approach involves the reaction of 2-chloro-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide with benzyl alcohol in the presence of a base such as potassium carbonate. This method yields high purity products with good yields, making it suitable for large-scale production.

The potential applications of 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide extend beyond inflammation and cancer. Recent research has also explored its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary findings suggest that it can reduce oxidative stress and prevent neuronal cell death, making it a promising candidate for further investigation in this area.

In conclusion, 2-(benzyloxy)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS No. 2034498-32-1) is a multifaceted compound with a range of potential therapeutic applications. Its unique chemical structure endows it with anti-inflammatory, anticancer, and neuroprotective properties, positioning it as a valuable target for further research and development in medicinal chemistry and pharmaceutical sciences.

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